(2R,5R)-5-methylpyrrolidine-2-carboxylic acid

Description

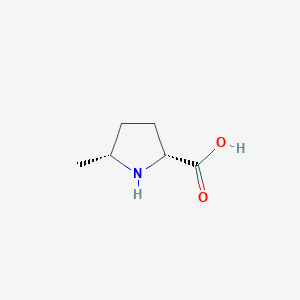

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a methyl group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereochemistry is critical for biological activity, as seen in its role as a precursor or intermediate in pharmaceuticals and natural products. The compound is synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, and is often protected (e.g., as a tert-butyloxycarbonyl [Boc] derivative) for stability during reactions . Key properties include:

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |

InChI Key |

YNSYWEFVEIFJPZ-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C(=O)O |

Canonical SMILES |

CC1CCC(N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Retro-Dieckmann Reaction

The retro-Dieckmann reaction has emerged as a pivotal strategy for constructing the (2R,5R) stereochemistry of 5-methylpyrrolidine-2-carboxylic acid. In a study by Rodríguez and colleagues, bicyclic intermediates derived from N-Boc-protected glutamic acid analogs underwent base-promoted ring opening to yield cis- or trans-pyrrolidine derivatives (Fig. 1) . Key findings include:

-

Base and Solvent Effects : Using tetramethylammonium hydroxide (NMe₄-OH) in dry tetrahydrofuran (THF) favored the formation of the trans isomer (2R,5R)-11 with a 1:9 cis/trans ratio, whereas aqueous LiOH in isopropanol produced predominantly cis products .

-

Stereochemical Verification : Nuclear Overhauser effect (nOe) spectroscopy confirmed the cis disposition of H2 and H5 protons in intermediates, critical for assigning absolute configurations .

Table 1: Reaction Conditions and Outcomes for Retro-Dieckmann Reactions

| Base | Solvent | Temperature | Cis/Trans Ratio | Yield (%) |

|---|---|---|---|---|

| NMe₄-OH | Dry THF | 0°C | 1:9 | 85 |

| LiOH·H₂O | iPrOH/H₂O | 25°C | 9:1 | 78 |

| NaOH | EtOH/H₂O | 40°C | 7:3 | 72 |

Protection-Deprotection Strategies for Functional Group Compatibility

The tert-butoxycarbonyl (Boc) group is widely employed to protect the pyrrolidine nitrogen during synthesis. GLPBIO’s protocol for (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid illustrates the importance of protecting groups in preventing undesired side reactions . Deprotection is typically achieved using hydrochloric acid (HCl) in methanol, yielding the free amino acid with >95% purity .

-

Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C–25°C .

-

Acidolytic Deprotection : Treatment with 4 M HCl in dioxane or methanolic HCl removes the Boc group without racemization .

Analytical and Purification Techniques

Chromatography : Reverse-phase HPLC with C18 columns resolved stereoisomers using acetonitrile/water gradients .

Crystallization : The acetylated intermediate (8a) crystallized from ethyl acetate/hexane, yielding >99% enantiomeric excess (ee) .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the α-carbon position.

Common Reagents and Conditions

Common reagents used in these reactions include halohydrocarbons for substitution reactions, and oxidizing or reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, α-substitution reactions with halohydrocarbons can lead to the formation of α,α-disubstituted non-proteinogenic α-amino acids .

Scientific Research Applications

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme catalysis and protein engineering.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: The compound is used in the production of materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral auxiliary in asymmetric synthesis, directing the stereochemistry of the reaction products. The compound’s unique stereochemistry allows it to interact selectively with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Pyrrolidine Ring

Table 1: Substituent Effects on Pyrrolidine-2-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : Hydroxyl and carboxylic acid groups (e.g., in ’s compound) significantly improve aqueous solubility compared to methyl or phenyl derivatives .

- Lipophilicity : Phenyl and methyl substituents (e.g., and ) increase logP values, favoring membrane permeability .

- Crystal Packing : The (2R,5R)-methyl derivative forms orthorhombic crystals (P2₁2₁2₁ space group), while hydroxylated analogues () adopt triclinic systems with extensive hydrogen-bonding networks .

Biological Activity

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine ring structure, which includes a methyl group at the 5-position and a carboxylic acid functional group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound's chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to several biochemical effects, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways within cells.

- Receptor Modulation : It has the potential to act as a modulator of neurotransmitter systems, influencing neuronal signaling.

Potential Therapeutic Applications

Research indicates that this compound exhibits various biological activities that suggest potential therapeutic applications:

- Neuroprotection : Compounds with similar structures have shown neuroprotective effects, possibly by modulating neurotransmitter systems and reducing oxidative stress.

- Antioxidant Activity : The carboxylic acid group may contribute to antioxidant properties, helping to reduce oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity and therapeutic potential. Below is a summary table highlighting these comparisons:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Neuroprotection, Antioxidant | Modulates neurotransmitter systems |

| (2S,5S)-5-Hydroxypiperidine-2-Carboxylic Acid | Antibacterial | Inhibits β-lactamases in resistant bacteria |

| Methyl (2R,5R)-5-Methylpyrrolidine-2-Carboxylate | Enzyme Inhibition | Affects metabolic pathways |

Case Studies

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibit protective effects against neuronal damage in models of neurodegenerative diseases. The mechanism involved modulation of glutamate receptors and reduction of excitotoxicity.

- Antioxidant Properties : Research has shown that the compound can reduce oxidative stress markers in cellular models. This effect is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.

- Anti-inflammatory Mechanisms : In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Synthesis and Production

Various synthetic routes exist for producing this compound. These methods highlight its versatility and the importance of optimizing reaction conditions for yield and purity:

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries during synthesis can enhance enantioselectivity.

- Asymmetric Synthesis : Techniques such as asymmetric hydrogenation have been employed to produce the desired stereoisomer efficiently.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R,5R)-5-methylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Answer : The synthesis often employs diastereoselective strategies, such as azidation or chlorination, to establish stereochemistry. For example, diastereoselective azidation of thiazoline esters (e.g., compound 15 ) followed by deprotection yields enantiomerically pure products . Chlorination using reagents like SOCl₂ or PCl₅ under controlled conditions ensures regioselectivity in pyridine derivatives, which can be adapted for pyrrolidine frameworks . Protecting groups (e.g., Fmoc in FAA5170) are critical for maintaining stereochemical integrity during synthesis . Stereochemical validation typically relies on NMR (e.g., coupling constants for vicinal protons) and HPLC chiral separation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., axial/equatorial proton splitting in pyrrolidine rings) and carbon chemical shifts .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .

- HPLC : Validates enantiomeric purity using chiral columns .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Discrepancies often arise from structural misassignments or impurities. For example, pyrostatin B was misidentified as a novel compound until synthesis and spectral comparison revealed it was identical to ectoine , a known osmolyte . To address this:

- Synthesize reference standards : Confirm identity via NMR , X-ray , and optical rotation .

- Reproduce assays : Test compounds under identical conditions (e.g., buffer pH, cell lines) to isolate variable factors .

- Use orthogonal assays : Combine enzymatic inhibition studies with cellular uptake assays to differentiate direct vs. indirect effects .

Q. What strategies enhance diastereoselectivity in the synthesis of pyrrolidine carboxylates with multiple stereocenters?

- Answer :

- Chiral auxiliaries : Fmoc-protected intermediates (e.g., FAA5170) enforce conformational rigidity during ring closure .

- Catalytic asymmetric hydrogenation : Reduces prochiral double bonds in pyrroline precursors with high enantiomeric excess .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in azidation reactions .

- Temperature control : Lower temperatures favor kinetic control, reducing epimerization .

Q. How do hydrogen-bonding networks in this compound derivatives influence their biological activity?

- Answer : Hydrogen bonding dictates solubility, target binding, and metabolic stability. For instance:

- Crystal packing analysis : In (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid , intramolecular H-bonding creates an "envelope" conformation, enhancing stability in aqueous environments .

- Enzyme inhibition : Carboxylic acid groups coordinate with active-site metal ions (e.g., Zn²⁺ in proteases), while hydroxyl groups form H-bonds with catalytic residues .

- Aggregation prevention : Derivatives with extended H-bonding networks (e.g., pseudo-prolines ) resist precipitation in biological assays .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound derivatives in aqueous solutions?

- Answer :

- pH control : Use buffered solutions (pH 6–8) to prevent lactamization or decarboxylation .

- Light sensitivity : Protect photosensitive intermediates (e.g., bromophenyl derivatives) from UV exposure .

- Storage : Lyophilize compounds to avoid hydrolysis; store at –20°C under inert gas .

Q. How can computational methods complement experimental data in studying pyrrolidine carboxylate conformations?

- Answer :

- DFT calculations : Predict favored ring puckering modes (e.g., C4-envelope vs. C2-exo ) and compare with X-ray data .

- Molecular docking : Simulate binding poses with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- MD simulations : Model hydrogen-bonding dynamics in solvated systems to explain solubility trends .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

- Answer :

- Dynamic effects : Ring puckering interconversion (e.g., N-inversion ) at room temperature averages proton environments, but low-temperature NMR (e.g., –40°C) resolves splitting .

- Impurity masking : Trace diastereomers (e.g., 2S,5S vs. 2R,5R ) may co-elute in HPLC; use chiral columns with sub-2µm particles for separation .

- Solvent exchange : Carboxylic acid protons exchange rapidly in D₂O, broadening signals; use DMSO-d₆ for sharper peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.